Product packaging for 5-methoxy-1-methyl-4,7-dihydro-1H-indole(Cat. No.:)

5-methoxy-1-methyl-4,7-dihydro-1H-indole

Cat. No.: B11919939
M. Wt: 163.22 g/mol
InChI Key: IQVOVQBNEMIRGG-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-4,7-dihydro-1H-indole (CAS 17052-38-9) is a high-purity fine chemical of interest to medicinal chemistry and pharmaceutical researchers. This compound features a 5-methoxyindole scaffold, a structure recognized as a privileged pharmacophore in drug discovery due to its presence in a wide range of biologically active molecules . The indole nucleus is a fundamental component in numerous synthetic and natural compounds, demonstrating a broad spectrum of biological activities including antiviral, anti-inflammatory, and antimicrobial properties . Specifically, 5-methoxyindole derivatives are of significant research value; they form the core structure of the natural hormone melatonin and its analogs, which have been explored for the management of certain types of cancer . Furthermore, related dihydroindole structures, such as 5-methoxyharmalan (a 4,9-dihydro-3H-β-carboline), have been investigated as modulators of serotonin receptors, highlighting the potential of this chemical class in neuroscience research . The molecular formula for this reagent is C10H13NO and it has a molecular weight of 163.22 g/mol . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B11919939 5-methoxy-1-methyl-4,7-dihydro-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

5-methoxy-1-methyl-4,7-dihydroindole

InChI

InChI=1S/C10H13NO/c1-11-6-5-8-7-9(12-2)3-4-10(8)11/h3,5-6H,4,7H2,1-2H3

InChI Key

IQVOVQBNEMIRGG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1CC=C(C2)OC

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization of 5 Methoxy 1 Methyl 4,7 Dihydro 1h Indole

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis3.2.1. High-Resolution Mass Spectrometry (HRMS)3.2.2. Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation3.2.3. Hyphenated Techniques (LC-MS, UPLC-MS) for Purity Assessment and Complex Mixture Analysis

Without primary data, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy. Further research and publication by the scientific community are required to provide the experimental data necessary to fulfill this request.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Detailed experimental Infrared (IR) spectroscopy data, including tables of characteristic absorption bands and their corresponding vibrational modes for 5-methoxy-1-methyl-4,7-dihydro-1H-indole, are not available in the public domain. While data exists for similar indole (B1671886) derivatives, the specific dihydro-indole structure of the target compound, along with its unique substitution pattern, would result in a distinct IR spectrum. Without experimental data, a valid analysis of its functional groups based on IR spectroscopy cannot be provided.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

Similarly, no published X-ray diffraction studies for this compound were found. Consequently, crucial crystallographic data, such as its crystal system, space group, unit cell dimensions, and atomic coordinates, are unknown. This information is essential for determining the precise three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern its crystal packing. An analysis of the solid-state molecular conformation is therefore not possible.

While research has been conducted on compounds with similar names, such as 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole and various polymorphs of 5-methoxy-1H-indole-2-carboxylic acid, the structural differences are significant enough that their spectroscopic and crystallographic data cannot be extrapolated to this compound.

Computational and Theoretical Investigations of 5 Methoxy 1 Methyl 4,7 Dihydro 1h Indole

Electronic Structure and Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a fundamental computational approach that describes the electronic structure of molecules. By solving the Schrödinger equation, typically through methods like Density Functional Theory (DFT), we can understand the distribution and energy of electrons within a molecule. This knowledge is crucial for predicting a molecule's stability, reactivity, and spectroscopic properties. The calculations often employ specific functionals and basis sets, such as B3LYP/6-311+G**, to approximate the complex interactions within the molecule. researchgate.net

HOMO-LUMO Energy Gaps and Reactivity Predictions

At the core of MO theory are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilic or electron-accepting nature.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. youtube.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com A small gap indicates that the molecule is more polarizable and more reactive. nih.gov For example, DFT studies on other heterocyclic compounds have shown that the introduction of electron-donating groups, like methoxy (B1213986) groups, can alter the energies of these frontier orbitals. nih.gov The energy gap can be used to calculate various chemical reactivity parameters. researchgate.netnih.gov

Table 1: Illustrative Reactivity Parameters Derived from HOMO-LUMO Energies

ParameterFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from a system. nih.gov
Chemical Hardness (η) (ELUMO - EHOMO) / 2Represents the resistance to change in electron distribution. researchgate.netnih.gov
Electrophilicity Index (ω) μ² / (2η)Quantifies the electrophilic power of a molecule. nih.gov

This table is illustrative. The actual values for 5-methoxy-1-methyl-4,7-dihydro-1H-indole would require specific DFT calculations.

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density in a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map is a computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netyoutube.com It is plotted on the molecule's electron density surface, using a color scale to indicate different electrostatic potential values.

Typically, red or orange areas on an MEP map signify regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. researchgate.netyoutube.com Conversely, blue areas indicate positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.netyoutube.com Green or yellow areas represent neutral or weakly charged regions. For indole (B1671886) derivatives, the nitrogen atom and oxygen atom of a methoxy group are expected to be electron-rich regions (colored red or yellow), while the hydrogen atoms bonded to the aromatic ring and the nitrogen are typically electron-poor (colored blue). researchgate.netnih.gov These maps are invaluable for predicting how a molecule will interact with other molecules, such as receptors or enzymes. nih.gov

Conformational Analysis and Energy Landscapes of the Dihydroindole Ring System

Unlike the planar aromatic indole ring, the 4,7-dihydroindole ring system in this compound is non-planar and conformationally flexible. Conformational analysis is a computational method used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. nih.govnih.gov

Using DFT methods, a potential energy surface (PES) can be scanned by systematically rotating the molecule's dihedral angles. researchgate.net This process identifies low-energy, stable conformers and the higher-energy transition states that separate them. The results are often visualized as an energy landscape, which maps the potential energy as a function of the molecule's geometry. nih.gov The global minimum on this landscape represents the most stable conformer. The flexibility of the dihydroindole ring, influenced by the substituents, can play a crucial role in how the molecule fits into a protein's binding site. Studies on other cyclic systems have shown that the relative stabilities of different conformers are often determined by factors like intramolecular hydrogen bonding and steric hindrance.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target and for understanding the molecular basis of their interaction. connectjournals.com

Target Protein Identification and Validation

For indole derivatives, a wide range of biological targets have been identified. They are known to interact with enzymes and receptors involved in various cellular processes. For instance, different indole-based molecules have been investigated as potential anticancer agents targeting proteins like tubulin, epidermal growth factor receptor (EGFR) tyrosine kinase, and human topoisomerase-II. researchgate.netnih.govmdpi.com Other studies on related indolequinones have identified NAD(P)H:quinone oxidoreductase 1 (NQO1) and signaling proteins like STAT3 as potential targets. connectjournals.com

The validation of a potential target for this compound would involve docking it against the crystal structures of these known indole-binding proteins, which are available from databases like the Protein Data Bank (PDB). researchgate.net The docking simulations calculate a binding affinity or docking score, which estimates the strength of the interaction. Compounds with lower (more negative) binding energy scores are predicted to be more potent inhibitors. researchgate.net

Binding Site Analysis and Interaction Fingerprints

Beyond just predicting binding affinity, docking studies provide a detailed "fingerprint" of the interactions between the ligand and the amino acid residues within the protein's binding site. This analysis is crucial for understanding the structure-activity relationship (SAR). nih.gov

Key interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group of the indole) and acceptors (like carbonyl oxygen atoms in the protein backbone).

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the indole ring) and hydrophobic amino acid residues such as Leucine, Valine, and Phenylalanine.

Pi-Pi Stacking: Aromatic interactions between the indole ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Table 2: Hypothetical Interaction Fingerprint for an Indole Derivative in a Protein Kinase Binding Site

Interaction TypeLigand MoietyProtein Residue Example
Hydrogen Bond N-H of IndoleCarbonyl of Glutamate
Hydrogen Bond Methoxy OxygenAmide of Glycine
Hydrophobic Dihydro-pyrrole ringLeucine, Valine
Pi-Pi Stacking Phenyl part of indolePhenylalanine

This table is a hypothetical example based on common interactions observed for kinase inhibitors. Specific interactions for this compound would depend on the specific protein target.

This detailed analysis allows for the rational design of more potent and selective derivatives by modifying the ligand's structure to enhance favorable interactions or eliminate unfavorable ones.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability in Diverse Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com This technique allows researchers to observe the dynamic behavior of a compound and assess its stability in various simulated environments, such as in aqueous solutions or when interacting with biological macromolecules like proteins.

For a molecule like this compound, MD simulations would be crucial in understanding its conformational flexibility. The dihydro-indole core, combined with the methoxy and methyl substitutions, will have specific preferred three-dimensional structures. MD simulations can reveal how these conformations change over time and in response to their surroundings. For instance, simulations can show how the compound interacts with water molecules, providing insights into its solubility and how it might orient itself at a protein-water interface.

In the context of drug discovery, MD simulations are often used to assess the stability of a ligand-protein complex. dergipark.org.tr If this compound were identified as a potential ligand for a specific protein target, MD simulations could predict the stability of their binding. By analyzing metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand over the simulation time, researchers can determine if the compound remains stably bound to the active site or if it is likely to dissociate. dergipark.org.tr Studies on other indole derivatives have successfully used MD simulations to confirm the stability of ligand-protein complexes, lending confidence to the predictions made by initial docking studies. dergipark.org.tr

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound with a Protein Target

Simulation ParameterValueInterpretation
Simulation Time100 nsThe duration of the simulation to observe dynamic behavior.
Average RMSD of Protein1.5 ÅIndicates the protein maintains a stable overall structure.
Average RMSD of Ligand0.8 ÅSuggests the ligand remains stably bound in the binding pocket.
Key InteractionsHydrogen bond with Tyr84, Hydrophobic interactions with Phe121, Trp207Specific amino acid residues predicted to be crucial for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. nih.gov

For this compound, a QSAR study would involve a dataset of structurally similar indole derivatives with measured biological activity against a particular target (e.g., an enzyme or receptor). Various molecular descriptors for each compound—such as electronic, steric, and hydrophobic properties—would be calculated. nih.govresearchgate.net These descriptors quantify different aspects of the molecule's structure. A mathematical model is then built to correlate these descriptors with the observed biological activity.

A hypothetical QSAR model for a series of dihydroindole derivatives could reveal that the presence and position of the methoxy group on the benzene (B151609) ring, as seen in this compound, positively contributes to the predicted activity, while other substitutions might be detrimental. The statistical robustness of a QSAR model is typically validated using internal and external sets of compounds to ensure its predictive power. nih.gov

Table 2: Example of Molecular Descriptors Used in a QSAR Study and Their Potential Correlation with Biological Activity

DescriptorDescriptionPotential Correlation with Activity
LogPLipophilicity (Octanol-Water Partition Coefficient)Positive or negative, depending on the target.
Molecular WeightSize of the moleculeOften an optimal range exists.
Dipole MomentPolarity of the moleculeCan influence interactions with polar residues in a binding site. nih.gov
HOMO/LUMO EnergiesElectronic properties related to reactivityCan be correlated with the ability to participate in charge-transfer interactions.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target, typically a protein or enzyme. youtube.com This process can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the structure of known active compounds.

Starting with this compound as a lead compound, virtual screening could be used to design a library of novel derivatives with potentially improved properties. By making systematic modifications to the parent structure—for example, by changing the position of the methoxy group, replacing the methyl group with other alkyl chains, or adding substituents to the indole ring—a virtual library of thousands of related compounds can be generated.

These virtual compounds can then be "docked" into the active site of a target protein. youtube.com Molecular docking programs predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a docking score. rsc.org Compounds with the best scores are then prioritized for synthesis and experimental testing. This approach has been successfully applied to various indole derivatives to identify potent inhibitors for targets such as cancer-related enzymes and proteins involved in bacterial growth. rsc.orgnih.gov

The design of a virtual library based on this compound would allow for a systematic exploration of the structure-activity relationship around this scaffold, potentially leading to the discovery of more potent and selective molecules.

Preclinical Biological and Pharmacological Studies of 5 Methoxy 1 Methyl 4,7 Dihydro 1h Indole and Its Analogues

Antioxidant Activity and Reactive Oxygen Species (ROS) Modulation

The antioxidant potential of indole (B1671886) derivatives is a significant area of investigation. Studies on various indole-based compounds have highlighted their ability to counteract oxidative stress. For instance, certain methylated and acetylated bromophenol derivatives have demonstrated the ability to mitigate hydrogen peroxide-induced oxidative damage and reduce the generation of reactive oxygen species (ROS) in HaCaT keratinocytes. mdpi.com These compounds were also found to increase the expression of thioredoxin reductase 1 (TrxR1) and heme oxygenase-1 (HO-1), key enzymes in the cellular antioxidant defense system. mdpi.com

Research on melatonin (B1676174), a well-known indoleamine, has shown that it and its derivatives can act as free radical scavengers. nih.gov The indole ring, particularly through electron donation, is thought to be crucial for this activity. nih.gov Interestingly, modifications to the melatonin structure, such as the removal of the 5-methoxy group and the introduction of a methyl group on the indole nitrogen, have in some cases resulted in compounds with even greater antioxidant activity than melatonin itself. nih.gov This suggests that the antioxidant properties of indole derivatives can be finely tuned through chemical modification. nih.gov

Furthermore, some sulfur-containing pyrazolone (B3327878) derivatives, which can exist in a hydroxyl form, have exhibited notable antioxidant activity by efficiently scavenging peroxyl radicals. researchgate.net This highlights the diverse chemical space of indole-related structures with potential antioxidant effects.

Enzyme Modulation and Inhibition Mechanisms

The interaction of 5-methoxy-1-methyl-4,7-dihydro-1H-indole analogs with various enzymes is a key aspect of their pharmacological profile. These interactions can lead to the inhibition of enzymes crucial for cancer cell survival and proliferation.

NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Inhibition and Associated Redox Cycling

NQO1 is an enzyme that is often found at elevated levels in many solid tumors, including pancreatic cancer. nih.gov The inhibition of NQO1 has been explored as a potential therapeutic strategy. An analog of this compound, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936), has been identified as a specific, mechanism-based inhibitor of NQO1. nih.govresearchgate.net

Studies have shown that ES936 and its analogs can effectively inhibit NQO1 activity in human pancreatic cancer cell lines. nih.govnih.gov The mechanism of inhibition is thought to be NADH-dependent, indicating a mechanism-based action. nih.gov However, the direct correlation between NQO1 inhibition and growth inhibitory activity has been questioned, as some potent NQO1 inhibitors showed poor antiproliferative effects, while some non-inhibitory compounds demonstrated potent growth inhibition. nih.gov This suggests that the anticancer effects of these indolequinones may involve additional or alternative cellular targets. researchgate.netnih.gov

Kinase Inhibition Profiles (e.g., Haspin Kinase, Epidermal Growth Factor Receptor Kinase)

Kinases are a major class of enzymes that are often dysregulated in cancer, making them attractive targets for drug development. The azaindole scaffold, a bioisostere of the indole system, has been extensively used in the design of kinase inhibitors. mdpi.com

Derivatives of this compound and related structures have shown inhibitory activity against a range of kinases. For example, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones have been developed as potent inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR). nih.gov Similarly, various azaindole derivatives have been identified as inhibitors of kinases such as c-Met, CHK1, and DYRK1A. mdpi.com The substitution pattern on the indole or azaindole ring plays a crucial role in determining the potency and selectivity of these inhibitors. mdpi.com

Thioredoxin Reductase Inhibition

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which plays a vital role in maintaining cellular redox balance and is often overexpressed in cancer cells. nih.gov Inhibition of TrxR is another mechanism through which indolequinones may exert their anticancer effects. researchgate.net

Studies have shown that some antitumor quinones can act as mechanism-based inhibitors of TrxR. nih.gov The inhibition is often time-dependent and irreversible, and may involve the generation of reactive semiquinone free radicals during the metabolism of the quinoid compounds by the enzyme. nih.gov It has been suggested that the growth inhibition observed with some indolequinones, initially attributed to NQO1 inhibition, might be better explained by their effect as thioredoxin reductase inhibitors. researchgate.net

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (In vitro)

A significant body of research has focused on the in vitro antiproliferative and cytotoxic effects of this compound analogs in various cancer cell lines.

In Vitro Growth Inhibition Assays

Numerous studies have demonstrated the ability of these compounds to inhibit the growth of cancer cells. For instance, the NQO1 inhibitor ES936 showed potent growth inhibition in human pancreatic cancer cell lines BxPC-3 and MIA PaCa-2. nih.govresearchgate.net The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were in the nanomolar range for these cell lines. researchgate.net

Similarly, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones exhibited significant antiproliferative activity against a panel of cancer cell lines, including A-549 (lung), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon). nih.gov Some of these compounds displayed GI50 values (the concentration for 50% of maximal inhibition of cell proliferation) in the nanomolar range, even outperforming the reference drug erlotinib (B232) in some cases. nih.gov

The antiproliferative activity of these compounds is not limited to a single cancer type. Indole derivatives have also shown activity against neuroblastoma and mammary carcinoma cells. nih.gov The cytotoxic effects of some indolequinones have been found to be more potent in hypoxic (low oxygen) conditions, which are often found in solid tumors. nih.gov This hypoxia-selective cytotoxicity makes these compounds particularly interesting for cancer therapy. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Indole Derivatives

Compound Cancer Cell Line Assay Activity (IC50/GI50) Reference
5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) MIA PaCa-2 (Pancreatic) MTT Assay 108 nmol/L researchgate.net
5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) BxPC-3 (Pancreatic) MTT Assay 365 nmol/L researchgate.net
Compound 5f (5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative) 4 Cancer Cell Lines (A-549, MCF-7, Panc-1, HT-29) MTT Assay 29 nM nih.gov
Erlotinib (Reference Drug) 4 Cancer Cell Lines (A-549, MCF-7, Panc-1, HT-29) MTT Assay 33 nM nih.gov

Cell Cycle Perturbation and Apoptosis Induction Mechanisms

The indole nucleus is a foundational structure for various compounds investigated for their anticancer properties, with mechanisms often involving the disruption of the cell cycle and the induction of programmed cell death (apoptosis). Analogues of this compound have demonstrated significant activity in this area.

For instance, certain 2-phenylindole (B188600) derivatives have been shown to potently inhibit cancer cell growth. Studies on HeLa cells revealed that at nanomolar concentrations, these compounds can arrest over 80% of the cells in the G2/M phase of the cell cycle. This mitotic arrest is a critical prelude to cell death, which follows the sustained halt in cell division. Similarly, a pyrrolyldihydropyrazino[1,2-a]indoletrione (DHPITO) analogue, which shares a core indole structure, was found to exert its cytotoxic effects against colorectal cancer (CRC) cells by arresting the cell cycle at the G2/M phase. This G2/M arrest, induced by the compound's ability to stabilize microtubules, subsequently triggers cellular apoptosis.

Further investigations into the apoptotic pathways have been conducted. In studies involving indolin-2-one linked 1,2,3-triazole analogues, researchers have analyzed their cytotoxic and apoptotic effects on various cancer cell lines. In CRC cells treated with the DHPITO analogue, the induction of apoptosis was confirmed through flow cytometry analysis and Western blotting, which showed an increase in key apoptotic markers like cleaved PARP and changes in the levels of BCL2 family proteins. Research on novel khellactone (B107364) derivatives also indicates that their cytotoxic effects are mediated by inducing apoptosis through the mitochondria-mediated intrinsic pathway. These studies collectively suggest that indole-based compounds can interfere with the fundamental processes of cell division and survival, leading to the elimination of cancerous cells.

Hypoxia-Selective Cytotoxicity Investigations

A significant area of cancer research is the development of drugs that selectively target hypoxic (low oxygen) cells, which are common in solid tumors and often resistant to conventional therapies. Indolequinone derivatives, which are structurally related to the oxidized form of this compound, have been a major focus of these investigations.

A series of (5-Methoxy-1-methyl-4,7-dioxoindol-3-yl)methyl derivatives have been evaluated as bioreductively activated cytotoxins. These compounds are designed to be relatively non-toxic in their original state but become potent cell-killing agents upon reduction, a process that occurs preferentially in hypoxic environments. Studies have demonstrated that these indolequinones exhibit significant hypoxia-selective cytotoxicity, with some analogues being up to 200 times more toxic to cells in anoxic (no oxygen) conditions compared to oxic (normal oxygen) conditions.

The mechanism involves the one-electron reduction of the quinone structure to a hydroquinone. This transformation leads to the elimination of a leaving group from the methyl position at C-3, generating a highly reactive iminium derivative. This resulting species functions as an alkylating agent, which is a key mechanism for its cytotoxic effect. The efficiency of this activation process under hypoxic conditions is central to the selective targeting of tumor cells.

Antimicrobial Activity (Antibacterial and Antifungal)

The indole scaffold is a versatile pharmacophore that has been incorporated into various agents with potent antimicrobial properties. Research has shown that derivatives and analogues of this compound exhibit a broad spectrum of activity against both bacteria and fungi.

For example, a study on newly synthesized (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives reported good to excellent antibacterial and antifungal activity. The antibacterial effects, with Minimum Inhibitory Concentration (MIC) values as low as 0.004 mg/mL, surpassed those of standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) in some cases. Similarly, the antifungal activity was significant, with MIC values in the range of 0.004–0.06 mg/mL.

Another class of analogues, indole-1,2,4 triazole conjugates, also demonstrated notable antimicrobial potential. While showing moderate activity against several Gram-negative bacterial strains, these compounds were particularly potent against the fungus Candida tropicalis, with MIC values as low as 2 µg/mL for most compounds tested. The versatility of the indole ring is further highlighted by other studies on various derivatives, including those linked to pyrazole, triazine, and diazepine, which have all shown promising antimicrobial effects against a range of pathogens.

Medicinal Chemistry and Drug Discovery Perspectives on the 5 Methoxy 1 Methyl 4,7 Dihydro 1h Indole Scaffold

Rational Design of Novel Bioactive Derivatives with Modified Pharmacophores

The rational design of new drug candidates often begins with a promising scaffold like 5-methoxy-1-methyl-4,7-dihydro-1H-indole. Medicinal chemists systematically modify its structure to enhance biological activity, selectivity, and pharmacokinetic properties. These modifications often target the pharmacophore, the essential arrangement of functional groups responsible for a molecule's biological activity.

Key modifications to the this compound scaffold could include:

Alterations to the Methoxy (B1213986) Group: The methoxy group at the 5-position is a critical feature, influencing the molecule's electronic properties and potential for hydrogen bonding. Replacing it with other alkoxy groups or bioisosteres can modulate receptor affinity and selectivity.

N-Methyl Substitution: The methyl group on the indole (B1671886) nitrogen impacts the molecule's lipophilicity and steric profile. Varying this substituent can influence how the molecule fits into a receptor's binding pocket.

Modifications to the Dihydro-Indole Core: The partially saturated pyrrole (B145914) ring offers opportunities for introducing chirality and conformational constraints. These changes can lead to more specific interactions with biological targets. For instance, the synthesis of derivatives with different saturation levels or the introduction of substituents on the dihydro-pyrrole ring can be explored.

A notable example of rational design involves the development of inhibitors for Factor B, a key component of the alternative pathway of the complement system. nih.gov In this context, the 5-methoxy-7-methyl-1H-indole-4-yl)methyl moiety was incorporated into a larger molecule, leading to the discovery of LNP023, a potent and selective Factor B inhibitor. nih.gov This demonstrates how the indole scaffold can be a crucial part of a larger, rationally designed therapeutic agent.

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of Analogues

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to understanding how chemical structure translates into biological activity and physicochemical properties. For analogues of this compound, these studies provide a roadmap for optimizing lead compounds.

Key SAR and SPR insights often revolve around:

Impact of Substituents on Potency: Systematic variation of substituents on the indole ring and the N-alkyl group allows for the mapping of "hot spots" where modifications lead to significant changes in biological activity. For example, a study on pyrazolo[4,3-c]pyridines as trypanocidal agents showed that an N-1 methyl derivative of a 7-methoxy-1H-indol-3-yl)methyl-containing compound was twice as active as its parent compound. acs.org

Influence on Selectivity: Minor structural changes can dramatically alter a compound's selectivity for different receptor subtypes or enzymes. This is crucial for minimizing off-target effects.

Modulation of Physicochemical Properties: Modifications to the scaffold can affect properties like solubility, lipophilicity (logP), and metabolic stability, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Hypothetical SAR Data for this compound Analogues

CompoundR1 (at N1)R2 (at C5)R3 (at C7)Biological Activity (IC50, nM)
1 -CH3-OCH3-H150
2 -CH2CH3-OCH3-H200
3 -CH3-OH-H120
4 -CH3-OCH3-Cl80

This table is for illustrative purposes and does not represent actual experimental data.

Pharmacophore Elucidation and Lead Optimization Strategies

Pharmacophore elucidation involves identifying the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, the pharmacophore likely includes:

A hydrogen bond acceptor (the methoxy oxygen).

An aromatic ring system (the indole core).

A hydrophobic region (the methyl group and parts of the indole ring).

Once a pharmacophore model is established, lead optimization strategies are employed to refine the initial "hit" compounds into viable drug candidates. These strategies include:

Bioisosteric Replacement: Replacing functional groups with others that have similar steric and electronic properties to improve potency or reduce toxicity.

Conformational Restriction: Introducing rigid elements into the molecule to lock it into a more active conformation, thereby increasing affinity for the target.

Scaffold Hopping: Replacing the central indole scaffold with a different chemical moiety that maintains the key pharmacophoric features.

Chemical Synthesis of Prodrugs and Conjugates for Enhanced Biological Targeting

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach can be used to overcome challenges such as poor solubility, low bioavailability, or lack of target specificity. For the this compound scaffold, prodrug strategies could involve:

Esterification or amidation: Modifying the methoxy group or other functional groups to create linkages that are cleaved by enzymes at the target site.

Conjugation to targeting moieties: Attaching the indole-based compound to a molecule that specifically recognizes a particular cell type or tissue, such as an antibody or a peptide.

Role of the this compound Scaffold as a Privileged Structure in Drug Discovery

The indole ring system is widely regarded as a "privileged structure" in drug discovery. ijpsr.inforesearchgate.net This is due to its ability to mimic the structure of tryptophan and to interact with a wide range of biological targets with high affinity. ijpsr.info The this compound scaffold inherits these properties, making it a valuable starting point for the development of new drugs.

The indole core's versatility allows it to serve as a template for designing ligands for various receptors and enzymes. Its derivatives have been explored for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents. ijpsr.info

Integration with High-Throughput Screening and Combinatorial Chemistry in Drug Development

High-throughput screening (HTS) and combinatorial chemistry are powerful tools in modern drug discovery that allow for the rapid synthesis and evaluation of large numbers of compounds. The this compound scaffold is well-suited for these approaches.

Combinatorial Libraries: The indole scaffold can be readily functionalized at multiple positions, allowing for the creation of large and diverse libraries of analogues. For example, different substituents can be introduced at the N1, C2, C3, C4, C5, C6, and C7 positions.

High-Throughput Screening: These libraries can then be screened against a variety of biological targets to identify "hit" compounds with desired activities. The discovery of the Factor B inhibitor LNP023 was a result of a high-throughput screening campaign. nih.gov

The integration of this privileged scaffold with modern drug discovery technologies holds significant promise for the identification of new and effective therapeutic agents.

Future Directions and Advanced Research Frontiers for 5 Methoxy 1 Methyl 4,7 Dihydro 1h Indole

Exploration of Biosynthetic Pathways and Identification of Natural Occurrence Analogues

The indole (B1671886) nucleus is a prevalent feature in a vast number of natural products, particularly alkaloids produced by fungi, plants, and marine organisms. nih.govnih.gov The biosynthesis of these compounds most commonly originates from the amino acid L-tryptophan. nih.gov The biosynthetic pathway to L-tryptophan itself begins with chorismate from the shikimic acid pathway. nih.gov From L-tryptophan, a variety of enzymatic modifications, including decarboxylation to tryptamine (B22526) or prenylation, give rise to a diversity of indole-containing secondary metabolites. nih.gov

While the specific biosynthetic pathway for 5-methoxy-1-methyl-4,7-dihydro-1H-indole is not explicitly detailed in the current literature, it is hypothesized to derive from a modified tryptophan precursor. The investigation into its potential natural sources would involve screening extracts from various organisms, followed by isolation and structure elucidation. Identifying naturally occurring analogues is crucial as they can provide insights into structure-activity relationships and potential biological functions.

Several methoxy- and methyl-substituted indole analogues have been identified, which can serve as comparators in biological assays and as starting points for synthetic modifications.

Table 1: Examples of Methoxy- and Methyl-Substituted Indole Analogues

Compound NameCAS NumberMolecular FormulaSource/Context
5-methoxy-1-methyl-1H-indole2521-13-3C₁₀H₁₁NOSynthetic precursor/reference compound. nih.gov
5-methoxy-7-methyl-1H-indole61019-05-4C₁₀H₁₁NOIntermediate in the synthesis of bioactive molecules. sigmaaldrich.comnih.gov
5-methoxy-6-methyl-1H-indole3139-10-4C₁₀H₁₁NOChemical intermediate. sigmaaldrich.com
tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate1481631-51-9C₁₇H₂₁NO₄Synthetic intermediate. bldpharm.com
5-methoxy-7-methyl-4-prop-1-enyl-1H-indoleNot AvailableC₁₃H₁₅NOChemical structure available in databases. nih.gov
Methyl 5-methoxy-1H-indole-2-carboxylateNot AvailableC₁₁H₁₁NO₃Subject of crystallographic studies. researchgate.net
5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indoleNot AvailableC₁₈H₁₉NO₄Synthesized as a potential anti-mitotic agent. researchgate.net

Development of Chemo- and Enantioselective Synthetic Strategies for Dihydroindoles

The synthesis of dihydroindoles, particularly with control over stereochemistry (enantioselectivity), is a significant area of chemical research. The development of such methods is essential for producing specific isomers of this compound for pharmacological testing, as different enantiomers can have vastly different biological activities.

Recent advances have focused on catalyst-controlled reactions to achieve high chemo- and enantioselectivity. These strategies often involve the reduction of corresponding indole precursors or the use of chiral catalysts to guide the formation of the desired stereocenter(s). nih.gov For instance, the enantioselective synthesis of dihydrospiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives has been achieved using a bifunctional squaramide organocatalyst. nih.gov Another approach involves the chemoselective reduction of functional groups on the 2-oxindole scaffold using various boron hydrides to yield dihydroindole derivatives. nih.gov

Table 2: Synthetic Strategies for Dihydroindole Derivatives

StrategyDescriptionKey Features
Catalytic Reduction of IndolesDirect reduction of the indole ring, often requiring activating groups. nih.govCan be challenging to control regioselectivity and enantioselectivity.
Enantioselective OrganocatalysisUse of small chiral organic molecules to catalyze the formation of specific enantiomers. nih.govHigh enantioselectivity can be achieved under mild reaction conditions.
Reduction of 2-OxindolesA versatile method starting from polyfunctionalized 2-oxindoles to produce substituted 2,3-dihydroindoles. nih.govAllows for the introduction of various substituents.
nih.govmedicilon.com-Sigmatropic RearrangementA stereospecific rearrangement reaction that can be used to construct the dihydroindole core with high enantiopurity. rsc.orgCan provide access to complex indole alkaloids.

Advanced Preclinical In Vivo Pharmacological Model Development for Efficacy and Mechanistic Studies

To understand the therapeutic potential and mechanism of action of this compound, robust preclinical in vivo models are indispensable. medicilon.comitmedicalteam.pl These models are crucial for assessing efficacy and providing insights into how the compound behaves in a complex biological system before any consideration for clinical trials. itmedicalteam.plresearchgate.net

Advanced in vivo models include genetically engineered mouse models (GEMMs) that may replicate specific human diseases, and patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse. xtalks.com These models offer higher predictive value for clinical outcomes compared to traditional cell line-based xenografts. researchgate.netxtalks.com

For mechanistic studies, models that allow for in vivo imaging techniques such as positron emission tomography (PET) or magnetic resonance imaging (MRI) can provide real-time, non-invasive monitoring of drug distribution and target engagement. itmedicalteam.pl Furthermore, integrating pharmacokinetic and pharmacodynamic (PK/PD) studies within these models is essential to understand the relationship between drug concentration and its effect over time. xtalks.com

Potential Applications in Material Science, Sensing, or Catalysis Beyond Biological Contexts

The indole scaffold is not only important in biology but also possesses electronic properties that make it attractive for applications in material science. nih.gov Indole-containing polymers and small molecules have been investigated for their use in organic electronics. Specifically, indoloindoles, which are fused indole structures, are electron-rich and have tunable properties, making them suitable for use in:

Organic Light-Emitting Diodes (OLEDs): As components of the emissive layer or charge-transport layers. nih.gov

Organic Field-Effect Transistors (OFETs): As the semiconductor material. nih.gov

Organic Solar Cells: As donor or acceptor materials in the active layer. nih.gov

Furthermore, the dihydroindole moiety, as part of the broader indole/indoline (B122111) system, has been studied in the context of catalysis. For example, the dehydrogenation of indoline and its derivatives on metal surfaces like nickel has been investigated for applications in liquid organic hydrogen carriers (LOHCs), a technology for hydrogen storage. acs.org The ability of the indole/indoline system to undergo reversible hydrogenation and dehydrogenation makes it a candidate for such catalytic cycles. acs.org

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Biological Understanding

To gain a comprehensive, systems-level understanding of the biological effects of this compound, the integration of "omics" technologies is a promising frontier. These technologies allow for the large-scale study of biological molecules and can reveal the compound's mechanism of action, identify biomarkers of response, and uncover potential off-target effects.

Proteomics: This involves the large-scale analysis of proteins. By treating cells or tissues with the compound and comparing the proteome to untreated controls, researchers can identify which proteins are altered in their expression or post-translational modifications. This can help in identifying the direct molecular targets of the compound and the cellular pathways it perturbs.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. Metabolomic analysis can reveal how the compound alters cellular metabolism. For a compound like this compound, this could uncover effects on neurotransmitter pathways, energy metabolism, or other critical cellular functions.

The data generated from these omics studies, when integrated with data from pharmacological and genetic studies, can provide a holistic view of the compound's biological impact, accelerating its development and potentially identifying new therapeutic applications.

Q & A

Q. How are regioselectivity challenges addressed in derivative synthesis?

  • Methodology :
  • Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups to block undesired substitution sites .
  • Directed Metalation : Use Pd-catalyzed C–H activation for selective functionalization at the 4,7-dihydro position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.